1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone
Description
The compound 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone features a thiazolo[2,3-c][1,2,4]triazole core linked via a thioether bridge to a 2,5-dimethylpyrrole substituted with a 2-methoxyethyl group. The p-tolyl (4-methylphenyl) substituent on the thiazolotriazole enhances hydrophobicity, while the methoxyethyl group on the pyrrole may improve solubility. This structural duality positions it as a candidate for diverse biological applications, subject to further testing.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-14-5-7-17(8-6-14)19-12-29-21-23-24-22(26(19)21)30-13-20(27)18-11-15(2)25(16(18)3)9-10-28-4/h5-8,11-12H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUXRIGLTKAIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=C(N(C(=C4)C)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone represents a novel class of bioactive molecules with potential therapeutic applications. This compound features a pyrrole moiety and a thiazole-triazole hybrid structure, which are known for their diverse biological activities, including anticancer and antimicrobial properties.
The molecular formula of the compound is , with a molecular weight of approximately 382.48 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | 547.4 ± 50.0 °C (Predicted) |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) |
| pKa | 2.32 ± 0.61 (Predicted) |
These properties suggest stability under various conditions, which is critical for biological applications.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antitumor activity. For instance, compounds similar to the one have been shown to induce apoptosis in cancer cell lines by modulating the expression of proteins associated with the cell cycle and apoptosis pathways. Specifically, a related compound was found to inhibit the proliferation of MV4-11 mouse xenograft models effectively .
The mechanism underlying the biological activity of this compound involves:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : It decreases the expression of c-Myc and other pro-survival proteins, promoting programmed cell death .
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Pyrrole Derivatives : A series of pyrrole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. One derivative showed an IC50 value of 5.13 µM against C6 glioma cells, indicating potent activity compared to standard chemotherapeutics like 5-FU (IC50 = 8.34 µM) .
- Mechanistic Insights : Flow cytometry analyses revealed that these compounds can significantly inhibit cell cycle progression and induce apoptosis through intrinsic pathways, making them promising candidates for further development in cancer therapy .
Comparative Analysis
A comparative analysis of related compounds reveals varying degrees of biological activity:
| Compound Name | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 1-(5-(1H-benzo[d]imidazole-2-yl)-2,4-dimethyl...) | 5.13 | C6 | Apoptosis induction |
| 5-Fluorouracil (5-FU) | 8.34 | C6 | Antimetabolite |
| Novel Pyrrole Derivative | Varies | MV4-11 | Cell cycle arrest |
Scientific Research Applications
The compound 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a complex organic molecule that is gaining attention in various fields of scientific research. This article explores its applications, particularly in medicinal chemistry, material science, and biochemistry.
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. The presence of the thiazole-triazole moiety has been linked to the inhibition of cancer cell proliferation. For example, derivatives of thiazoles have shown activity against various cancer cell lines, suggesting that this compound may also possess similar effects due to its structural components.
Antimicrobial Properties
Research has demonstrated that compounds featuring pyrrole and thiazole rings often exhibit antimicrobial activities. The unique combination of these rings in the compound could enhance its efficacy against bacterial and fungal strains. Studies are ongoing to evaluate its effectiveness against resistant strains of pathogens.
Neuroprotective Effects
There is emerging evidence that certain pyrrole derivatives can provide neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases such as Alzheimer’s. The ability of pyrroles to modulate neurotransmitter systems may play a crucial role in this application.
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymers, enhancing their properties. Research has shown that adding thiazole-containing compounds can improve thermal stability and mechanical strength in polymer matrices. This could lead to the development of advanced materials with tailored properties for specific applications.
Nanotechnology
In nanotechnology, compounds like this one can be used as building blocks for creating nanoscale devices or materials. Their ability to self-assemble into organized structures can be harnessed for applications in drug delivery systems or sensors.
Bioconjugation
The functional groups present in this compound allow for potential bioconjugation applications, where it can be linked to biomolecules for targeted drug delivery or imaging purposes. This versatility makes it an attractive candidate for further research in biochemistry.
Enzyme Inhibition Studies
Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Understanding its mechanism of action could provide insights into developing new therapeutic agents targeting specific diseases.
Case Study 1: Anticancer Screening
A study conducted on a series of thiazole-pyrrole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The derivative similar to the target compound exhibited an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
In antimicrobial assays, a related compound showed inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that the target compound may have similar antimicrobial properties pending further investigation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Research Findings and Implications
- Structural Flexibility : The methoxyethyl group in the target compound introduces conformational flexibility, which may improve bioavailability but reduce binding specificity compared to rigid analogs like benzo-fused thiazolotriazoles .
- Metabolic Stability : Tetrazole-containing analogs () are metabolically stable, suggesting that the target compound’s thiazolotriazole-thioether linkage may require optimization for in vivo efficacy .
- Comparative Activity : While direct biological data for the target compound are unavailable, analogs with similar cores (e.g., ’s compound 17) show promising activity in preliminary assays, underscoring the need for targeted testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
